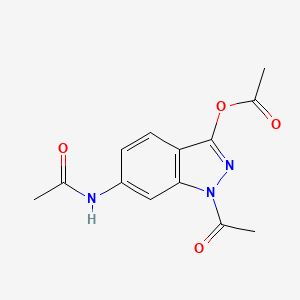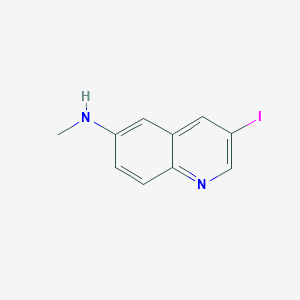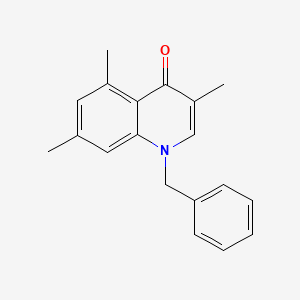
1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound that belongs to the quinolone class of molecules This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl group, a pyrrolidinyl group, and a carboxylic acid functional group
Méthodes De Préparation
The synthesis of 1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl group: This step involves the alkylation of the quinoline core using ethylating agents such as ethyl bromide or ethyl iodide.
Addition of the pyrrolidinyl group: This can be done through nucleophilic substitution reactions using pyrrolidine.
Oxidation and carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the keto group and the carboxylation to form the carboxylic acid functional group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its quinolone structure, which is known to inhibit bacterial DNA gyrase and topoisomerase IV.
Pharmaceuticals: The compound is explored for its potential use in developing new drugs for treating bacterial infections.
Biological Research: It is used as a tool compound to study the mechanisms of action of quinolone-based drugs and their interactions with biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the bacteria from replicating and transcribing their DNA, leading to bacterial cell death. The molecular targets and pathways involved include the binding of the compound to the active sites of DNA gyrase and topoisomerase IV, disrupting their normal function.
Comparaison Avec Des Composés Similaires
1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone-based compounds, such as:
Ciprofloxacin: A widely used antibiotic with a similar quinolone core but different substituents.
Levofloxacin: Another quinolone antibiotic with a different stereochemistry and substituents.
Norfloxacin: A quinolone antibiotic with a different set of functional groups.
The uniqueness of this compound lies in its specific substituents, which may confer different biological activities and pharmacokinetic properties compared to other quinolones.
Propriétés
Numéro CAS |
89353-40-2 |
|---|---|
Formule moléculaire |
C16H18N2O3 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
1-ethyl-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H18N2O3/c1-2-17-10-13(16(20)21)15(19)12-6-5-11(9-14(12)17)18-7-3-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3,(H,20,21) |
Clé InChI |
DQSRKTOQGTUVNQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=C1C=C(C=C2)N3CCCC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






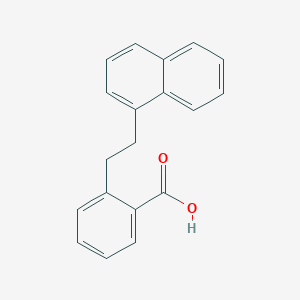
![3-Chloro-2-phenylfuro[2,3-B]quinoxaline](/img/structure/B11844049.png)
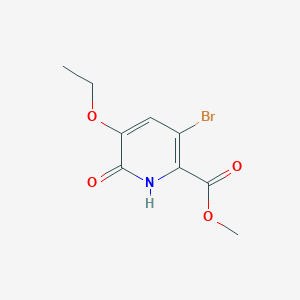


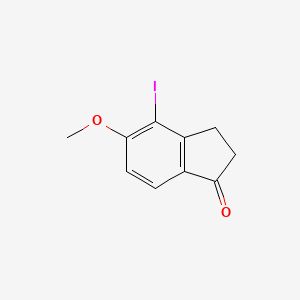
![7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11844075.png)
